5-Hydroxy-2-hexanone

Catalog No.
S578936
CAS No.
56745-61-0
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2-hexanone

CAS Number

56745-61-0

Product Name

5-Hydroxy-2-hexanone

IUPAC Name

5-hydroxyhexan-2-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3

InChI Key

ZSDLLTJVENEIDW-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)O

Synonyms

5-hydroxy-2-hexanone

Canonical SMILES

CC(CCC(=O)C)O

5-hydroxyhexan-2-one is a ketone that is hexan-2-one in which one of the hydrogens at position 5 is replaced by a hydroxy group. It is a ketone and a secondary alcohol.

5-Hydroxy-2-hexanone is a bifunctional delta-hydroxy ketone that serves as a critical analytical standard in toxicology and a versatile building block in heterocyclic synthesis. Characterized by its dual hydroxyl and carbonyl functional groups, it acts as the primary intermediate in the cytochrome P450-mediated metabolism of aliphatic hexacarbons (such as n-hexane and 2-hexanone) to the neurotoxic 2,5-hexanedione [1]. In industrial catalysis, it is a key quantifiable byproduct in the hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to renewable furan diols [2]. For procurement, its value lies in its use as an exact analytical reference for LC-MS biomonitoring—allowing the differentiation of free versus glucuronated metabolites—and as a direct precursor for the synthesis of 2,5-dimethyl-2,3-dihydrofuran and substituted pyrroles, bypassing the unselective oxidation steps required when starting from simple aliphatic ketones [1].

Substituting 5-hydroxy-2-hexanone with its parent compound (2-hexanone) or its fully oxidized derivative (2,5-hexanedione) fundamentally compromises both analytical accuracy and synthetic efficiency. In toxicological biomonitoring, relying solely on 2,5-hexanedione as a biomarker is flawed because acid hydrolysis of urine samples artificially converts 5-hydroxy-2-hexanone-glucuronide into 2,5-hexanedione, skewing exposure data [1]. Procuring the exact 5-hydroxy-2-hexanone standard is mandatory for hyphenated LC-MS techniques that quantify the true metabolic profile without hydrolysis artifacts [1]. In synthetic applications, attempting to use 2-hexanone as a substitute fails because the selective C5-hydroxylation of the unactivated aliphatic chain is synthetically demanding and low-yielding; utilizing 5-hydroxy-2-hexanone directly provides an immediate, pre-functionalized pathway for cyclization into dihydrofurans or controlled oxidation to diketones.

Elimination of Analytical Artifacts in Hexacarbon Biomonitoring

Conventional GC-MS biomonitoring of n-hexane exposure relies on acid hydrolysis, which artificially converts conjugated metabolites into 2,5-hexanedione (2,5-HD). Studies demonstrate that acid hydrolysis of 5-hydroxy-2-hexanone-glucuronide yields comparable amounts of 2,5-HD and gamma-valerolactone, creating massive analytical artifacts that misrepresent true neurotoxic risk[1]. By procuring 5-hydroxy-2-hexanone as a direct LC-MS standard, laboratories can quantify the exact unconjugated and glucuronated fractions without relying on the artifact-prone total 2,5-HD measurement [1].

Evidence DimensionSource of 2,5-HD in acid-hydrolyzed samples
Target Compound Data5-Hydroxy-2-hexanone standard (enables direct LC-MS quantification of the intact glucuronide without hydrolysis)
Comparator Or Baseline2,5-Hexanedione (2,5-HD) (measures artifactual 'total' 2,5-HD post-hydrolysis)
Quantified DifferenceDirect LC-MS with 5-hydroxy-2-hexanone prevents the artificial inflation of 2,5-HD levels caused by the complete transformation of 4,5-dihydroxy-2-hexanone-G and partial conversion of 5-hydroxy-2-hexanone-G during acid treatment.
ConditionsLC-MS vs GC-MS analysis of rat urine following n-hexane exposure.

For toxicological laboratories, procuring this specific standard is the only way to validate LC-MS methods that avoid hydrolysis-induced artifacts, ensuring accurate occupational exposure assessments.

Byproduct Quantification in HMF Hydrodeoxygenation Catalysis

In the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), ring-opening hydrodeoxygenation is a major competing pathway. When using a Pt/C (5 wt%) catalyst, selectivity to BHMF is exceptionally poor (<16.6 mol%), with the reaction heavily favoring ring-opened byproducts including 5-hydroxy-2-hexanone and 2,5-hexanedione [1]. In contrast, Ru/C achieves 88.6% selectivity to BHMF [1]. Procuring 5-hydroxy-2-hexanone as an analytical standard is essential for calculating the exact mass balance and ring-opening cleavage rates, which are necessary to benchmark catalyst performance and optimize reaction temperatures.

Evidence DimensionCatalyst selectivity and byproduct formation
Target Compound Data5-Hydroxy-2-hexanone (quantified as a major ring-opened byproduct to determine catalyst failure/success)
Comparator Or BaselineBHMF (target product)
Quantified DifferencePt/C yields <16.6 mol% BHMF due to massive conversion to 5-hydroxy-2-hexanone and related byproducts, whereas Ru/C suppresses this pathway to achieve 88.6 mol% BHMF.
ConditionsAqueous hydrogenation of HMF at 100–140 °C, 30-70 bar H2, using 5 wt% Pt/C vs Ru/C catalysts.

Chemical engineers and catalyst developers must procure this compound to accurately calibrate GC/MS equipment for mass balance closure in biomass-to-chemical upgrading workflows.

Precursor Efficiency for Dihydrofuran Cyclization

5-Hydroxy-2-hexanone possesses a highly reactive delta-hydroxy ketone motif that readily undergoes intramolecular cyclization to form 2,5-dimethyl-2,3-dihydrofuran [1]. Attempting to synthesize this dihydrofuran from the parent 2-hexanone requires a multi-step, low-yielding sequence involving harsh selective oxidation of the unactivated C5 position. By utilizing 5-hydroxy-2-hexanone, the equilibrium can be driven directly toward the cyclic hemiacetal and subsequent dehydration, bypassing the cytochrome P450-like enzymatic or complex chemical oxidation steps entirely[1].

Evidence DimensionSynthetic steps to 2,5-dimethyl-2,3-dihydrofuran
Target Compound Data5-Hydroxy-2-hexanone (direct cyclization/dehydration precursor)
Comparator Or Baseline2-Hexanone (requires prior selective C5-hydroxylation)
Quantified DifferenceReduces the synthetic pathway by at least one major, low-yielding selective aliphatic C-H oxidation step, directly providing the necessary 1,4-distance between the oxygen and carbonyl carbon for cyclization.
ConditionsStandard laboratory cyclization/dehydration conditions.

Synthetic chemists procure this compound to streamline the synthesis of substituted furans and pyrroles, significantly reducing step count and improving overall yield.

Occupational Toxicology and Biomonitoring

Essential as an LC-MS reference standard to accurately quantify unconjugated and glucuronated hexacarbon metabolites, avoiding the severe analytical artifacts introduced by traditional acid-hydrolysis GC-MS methods [1].

Biomass Conversion Catalyst Benchmarking

Used as a critical calibration standard to quantify ring-opening hydrodeoxygenation byproducts (evaluating Pt/C vs Ru/C vs Pd/C catalysts) during the aqueous hydrogenation of 5-hydroxymethylfurfural (HMF) to renewable furan diols [2].

Heterocyclic Chemical Synthesis

Serves as a highly efficient, pre-functionalized building block for the synthesis of 2,5-dimethyl-2,3-dihydrofuran and complex substituted pyrroles via Paal-Knorr-type condensations, bypassing the need for difficult unactivated C-H oxidations [3].

Neurotoxicity Mechanism Modeling

Procured for in vitro studies investigating the intermediate enzymatic steps (e.g., alcohol dehydrogenase/cytochrome P450 pathways) that convert primary aliphatic ketones into the ultimate cross-linking neurotoxin, 2,5-hexanedione [3].

Wikipedia

5-hydroxyhexan-2-one

Dates

Last modified: 02-18-2024

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